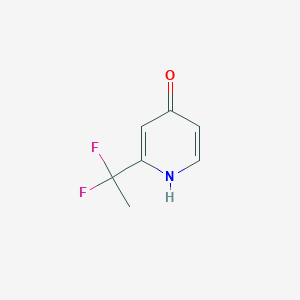

2-(1,1-Difluoroethyl)pyridin-4-OL

説明

特性

IUPAC Name |

2-(1,1-difluoroethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEOXILDUHSBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)C=CN1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis Strategies for 2-(1,1-Difluoroethyl)pyridin-4-OL

The synthesis of 2-(1,1-difluoroethyl)pyridin-4-ol requires careful strategic planning, particularly concerning the introduction of the difluoroethyl moiety and the construction of the substituted pyridinol core.

Regioselective Introduction of the 1,1-Difluoroethyl Moiety

The regioselective installation of a 1,1-difluoroethyl group onto a pyridine (B92270) ring is a significant synthetic challenge. Direct C-H difluoroethylation is often difficult to control and typically requires harsh conditions. A more viable and controlled approach involves the transformation of a pre-existing functional group.

A plausible and effective strategy is the deoxofluorination of a corresponding acetylpyridine precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for converting carbonyls into gem-difluoroalkanes. researchgate.netorgsyn.orgresearchgate.net The reaction proceeds via nucleophilic substitution, where the carbonyl oxygen is replaced by two fluorine atoms. This method ensures the 1,1-difluoroethyl group is formed precisely at the location of the precursor acetyl group. The choice between DAST and Deoxo-Fluor often depends on the scale of the reaction and the thermal stability of the substrate, with Deoxo-Fluor being a safer alternative for larger scale synthesis due to its higher decomposition temperature. orgsyn.org

Precursor-Based Synthesis and Functional Group Interconversions

A robust synthetic route to 2-(1,1-difluoroethyl)pyridin-4-ol can be designed from readily available precursors, combining the deoxofluorination strategy with functional group interconversions. A logical starting material would be a 2-acetylpyridine (B122185) derivative where the 4-position is either a hydroxyl group or a protected equivalent, such as a methoxy (B1213986) group.

One proposed pathway begins with 2-acetyl-4-methoxypyridine. The key steps would be:

Deoxofluorination: The acetyl group of 2-acetyl-4-methoxypyridine is converted to a 1,1-difluoroethyl group using a fluorinating agent like Deoxo-Fluor.

Demethylation: The methoxy group at the C-4 position is subsequently cleaved to reveal the final hydroxyl group. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

This precursor-based approach provides excellent control over the regiochemistry of the final product.

Table 1: Proposed Precursor-Based Synthetic Pathway

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Acetyl-4-methoxypyridine | Deoxo-Fluor or DAST | 2-(1,1-Difluoroethyl)-4-methoxypyridine |

| 2 | 2-(1,1-Difluoroethyl)-4-methoxypyridine | BBr₃ or HBr | 2-(1,1-Difluoroethyl)pyridin-4-ol |

Multicomponent and Domino Reaction Approaches to Substituted Pyridinols

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for constructing highly substituted pyridine rings in a single step from simple starting materials. google.com While a specific MCR for the direct synthesis of 2-(1,1-difluoroethyl)pyridin-4-ol has not been prominently documented, general strategies for pyridinol synthesis could be adapted.

Classical methods like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis could theoretically be modified by using a building block containing the 1,1-difluoroethyl moiety. chemicalforums.com For instance, a 1,3-dicarbonyl compound could be reacted with an enamine and an aldehyde-equivalent bearing the difluoroethyl group. However, the stability and reactivity of such a fluorinated building block would be a critical consideration. Domino reactions, which involve a cascade of intramolecular transformations, could also be envisioned, potentially starting from an acyclic precursor that cyclizes to form the pyridinol ring.

Derivatization and Functionalization of 2-(1,1-Difluoroethyl)pyridin-4-OL

The presence of both a pyridine ring and a hydroxyl group in 2-(1,1-difluoroethyl)pyridin-4-ol offers multiple avenues for further chemical modification.

Modifications of the Pyridine Ring System

The pyridine ring in this molecule is electron-deficient, a character that is further enhanced by the strong electron-withdrawing nature of the 2-(1,1-difluoroethyl) group. This electronic property governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards attack by nucleophiles, particularly at positions 2 and 4 (ortho and para to the nitrogen atom). quimicaorganica.orgstackexchange.comnih.gov However, since these positions are already substituted in the target molecule, SNAr reactions would primarily be relevant if a good leaving group (e.g., a halide) were present at another position on the ring. The presence of the C-4 hydroxyl group (or its pyridone tautomer) complicates this, as it can be deprotonated under basic conditions, further influencing the ring's electronic landscape.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on this pyridine ring is expected to be very difficult due to the deactivating effects of both the ring nitrogen and the difluoroethyl substituent.

Transformations at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-4 position is a prime site for functionalization. It is important to recognize that 4-hydroxypyridine (B47283) exists in a tautomeric equilibrium with its pyridone form (pyridin-4(1H)-one). wikipedia.orgchemtube3d.com In solution, the pyridone tautomer is often favored. wikipedia.org This tautomerism is critical as acylation or alkylation can potentially occur at either the oxygen or the nitrogen atom. researchgate.net

Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. wikipedia.orglibretexts.orgmasterorganicchemistry.com This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which is then reacted with an alkyl halide. This reaction would likely favor O-alkylation to produce 4-alkoxy-2-(1,1-difluoroethyl)pyridine derivatives.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides can form the corresponding ester. The outcome of this reaction (O-acylation vs. N-acylation) can be highly dependent on the reaction conditions and the structure of the acylating agent. chemicalforums.comresearchgate.net For instance, some studies on 4-pyridone acylation show that sterically unhindered acyl chlorides may favor O-acylation, while others can lead exclusively to N-acylation products. researchgate.net

Table 2: Potential Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Potential Product |

|---|

Reactions Involving the 1,1-Difluoroethyl Side Chain

The 1,1-difluoroethyl group is generally considered chemically robust due to the strength of the carbon-fluorine bonds. Consequently, reactions directly involving this side chain on the "2-(1,1-Difluoroethyl)pyridin-4-ol" molecule require significant energy input and are less common than reactions occurring on the pyridine ring itself. The primary reactivity of the side chain is centered on C-F bond activation, which is a challenging transformation. rsc.orgrsc.org Iridium complexes have been shown to promote facile fluoride (B91410) ion abstraction from bridging 1,1-difluoroethylene ligands, which can then undergo further reactions. nih.govresearchgate.net

Spectroscopic and Structural Characterization Studies

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(1,1-Difluoroethyl)pyridin-4-ol will be governed by a variety of intermolecular forces. The primary interactions anticipated to dictate the supramolecular assembly are hydrogen bonding and dipole-dipole interactions, with weaker van der Waals forces also contributing.

The presence of the hydroxyl group (or its tautomeric equivalent, an N-H group) and the nitrogen atom within the pyridine (B92270) ring provides sites for strong hydrogen bond donation and acceptance. It is highly probable that strong N—H···O or O—H···N hydrogen bonds will be a dominant feature in the crystal lattice, leading to the formation of chains or more complex networks. rsc.org

The difluoroethyl group introduces a significant dipole moment due to the high electronegativity of the fluorine atoms. nih.gov This will result in dipole-dipole interactions that influence the orientation of molecules within the crystal. Furthermore, weak C—H···F and C—H···O hydrogen bonds may also play a role in stabilizing the crystal structure. rsc.orgmdpi.com The fluorine atoms, being weak hydrogen bond acceptors, could interact with acidic protons from neighboring molecules. nih.gov

Stacking interactions between the aromatic pyridine rings are also expected. The substitution with the difluoroethyl group may influence the nature of these π-π interactions. The electron-withdrawing nature of the fluorine atoms can create a "π-hole" on the aromatic ring, potentially leading to lone pair-π interactions with electron-rich atoms like oxygen from adjacent molecules. nih.gov

A summary of anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor/Acceptor Groups Involved | Expected Significance in Crystal Packing |

| Strong Hydrogen Bonding | N-H (from pyridone tautomer) and C=O; O-H (from pyridinol tautomer) and N (ring) | High: Primary driver of molecular assembly. |

| Dipole-Dipole Interactions | C-F bonds, C=O bond | Moderate to High: Influences molecular orientation. |

| Weak Hydrogen Bonding | C-H and F; C-H and O | Low to Moderate: Contributes to overall stability. |

| π-π Stacking | Pyridine rings | Moderate: Contributes to lattice energy. |

| Lone pair-π Interactions | Oxygen lone pair and fluorinated pyridine ring | Possible: Dependent on specific packing arrangement. |

Crystallographic Insights into Tautomeric Forms and Hydrogen Bonding Networks

A critical aspect of the structure of 2-(1,1-Difluoroethyl)pyridin-4-ol is the potential for tautomerism. Like its parent compound, 4-hydroxypyridine (B47283), it can exist in equilibrium between the pyridin-4-ol form and the pyridin-4(1H)-one (or 4-pyridone) form. chemtube3d.comchemtube3d.com

Pyridin-4-ol form: Features a hydroxyl group at the 4-position.

Pyridin-4(1H)-one form: Features a carbonyl group at the 4-position and a proton on the ring nitrogen.

Studies on similar 2-substituted and 4-hydroxypyridine systems have shown that the equilibrium often favors the pyridone tautomer, particularly in the solid state. semanticscholar.orgwayne.edu This preference is largely attributed to the formation of strong, linear N—H···O=C hydrogen bonds, which create stable, extended networks. The amide-like character of the pyridone form also contributes to its stability. chemtube3d.com

Therefore, it is highly probable that X-ray crystallographic analysis of 2-(1,1-Difluoroethyl)pyridin-4-ol would reveal the dominance of the 4-pyridone tautomer. The crystal structure would likely exhibit chains or sheets of molecules linked by these robust N—H···O hydrogen bonds. The difluoroethyl group would then be a substituent on this primary hydrogen-bonded network, and its interactions would further modulate the three-dimensional packing.

Theoretical calculations on related systems suggest that while the hydroxypyridine form may be more stable in the gas phase for the parent molecule, the pyridone form is favored in condensed phases due to intermolecular interactions. wayne.edu The specific influence of the 2-(1,1-difluoroethyl) group on this tautomeric equilibrium would be a key point of interest in an experimental study.

The anticipated crystallographic data for the dominant tautomer is summarized below.

| Tautomeric Form | Dominant Hydrogen Bonding | Expected Crystal Network Motif |

| 2-(1,1-Difluoroethyl)pyridin-4(1H)-one | N—H···O=C | Chains, sheets, or other extended networks. |

| 2-(1,1-Difluoroethyl)pyridin-4-ol | O—H···N | Dimers or simple chains. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the behavior of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov

The electronic structure of 2-(1,1-Difluoroethyl)pyridin-4-ol is significantly influenced by its constituent atoms and their arrangement. The pyridine (B92270) ring provides a heterocyclic aromatic core. chemenu.com The attached 1,1-difluoroethyl group and the hydroxyl group at the 4-position introduce distinct electronic effects.

The two highly electronegative fluorine atoms on the ethyl group exert a strong electron-withdrawing effect. chemenu.com This influences the electron density of the entire molecule. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps predict how the molecule will interact with other charged species. Regions of negative potential, typically around the nitrogen and oxygen atoms, indicate areas prone to electrophilic attack, while positive regions suggest susceptibility to nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. d-nb.inforesearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability. d-nb.inforesearchgate.net For substituted pyridines, these parameters are heavily influenced by the nature and position of the substituents. electrochemsci.org

Table 1: Calculated Electronic Properties of 2-(1,1-Difluoroethyl)pyridin-4-OL (Hypothetical DFT Results)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Computational chemistry is widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. arxiv.org Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. nih.gov

DFT and machine learning models can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. arxiv.orgnih.gov For small organic molecules, mean absolute errors (MAEs) for ¹H predictions can be as low as 0.16-0.28 ppm, and for ¹³C, they can be around 2.05 ppm. arxiv.orgnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each atom in the optimized molecular geometry. The accuracy of these predictions can be affected by the choice of DFT functional, basis set, and the inclusion of solvent effects. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts for 2-(1,1-Difluoroethyl)pyridin-4-OL (Hypothetical)

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Pyridine-H (Position 3) | 6.85 | 6.79 | 115.4 | 114.8 |

| Pyridine-H (Position 5) | 7.90 | 7.82 | 140.2 | 139.5 |

| Pyridine-H (Position 6) | 8.30 | 8.25 | 150.1 | 149.6 |

| -CH₃ | 2.10 | 2.05 | 25.8 | 25.2 |

| Pyridine-C-OH | - | - | 165.7 | 165.1 |

Note: The values in this table are hypothetical examples based on typical prediction accuracies found in the literature. arxiv.orgnih.gov

DFT calculations are a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves calculating the energies of reactants, products, and any intermediates and transition states that connect them. nih.gov

By identifying the transition state structure—the highest energy point along the reaction coordinate—the activation energy for a reaction step can be determined. This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed reaction pathway. nih.govnih.gov For instance, modeling the N-alkylation of the pyridone tautomer of 2-(1,1-difluoroethyl)pyridin-4-ol would involve locating the transition state for the nucleophilic attack of the nitrogen atom on an alkyl halide. The calculated activation barrier would provide insight into the reaction rate.

Table 3: Hypothetical Reaction Energy Profile for a Reaction of 2-(1,1-Difluoroethyl)pyridin-4-OL

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.5 |

| Intermediate | -5.2 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Note: This table represents a hypothetical two-step reaction pathway and illustrates how computational modeling quantifies the energy changes during a reaction.

Molecular Dynamics and Conformational Studies

While quantum chemical calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

The 2-(1,1-difluoroethyl)pyridin-4-ol molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the difluoroethyl group to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers to interconversion.

The analysis of dihedral angles over time reveals the preferred orientations of the substituent groups. For pyridine derivatives, the planarity of the ring can also be influenced by bulky substituents, and DFT calculations can quantify this through dihedral angle analysis. electrochemsci.orgnih.gov Understanding the conformational preferences is important as it can affect the molecule's ability to bind to biological targets or participate in intermolecular interactions.

Table 4: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Significance |

| C3-C2-C(ethyl)-C(methyl) | Rotation of the ethyl group relative to the ring | Determines the steric environment around the nitrogen atom. |

| C5-C4-O-H | Rotation of the hydroxyl proton | Influences hydrogen bonding capabilities. |

Substituted pyridines with a hydroxyl group at position 2 or 4 can exist in two tautomeric forms. For 2-(1,1-Difluoroethyl)pyridin-4-ol, this is the pyridinol form (4-hydroxypyridine) and the pyridone form (pyridin-4(1H)-one). wikipedia.orgossila.com

Figure 1: Tautomeric Equilibrium of 2-(1,1-Difluoroethyl)pyridin-4-OL

Computational studies, often using ab initio methods, can predict the relative stability of these two tautomers. wayne.edu The equilibrium between them is highly sensitive to the environment. In the gas phase, the hydroxy-pyridine form is often more stable. However, in polar solvents, the more polar pyridone form is typically favored due to better solvation. wikipedia.org Ab initio calculations have estimated the energy difference between 4-hydroxypyridine (B47283) and 4-pyridone, providing a theoretical basis for understanding this equilibrium. wayne.edu The electron-withdrawing difluoroethyl group at the 2-position would further influence the electronic character of the ring and thus the tautomeric preference.

Table 5: Calculated Relative Energies of Tautomers (Hypothetical)

| Tautomer | Environment | Relative Energy (kcal/mol) | Favored Form |

| Pyridinol | Gas Phase | 0.0 | Yes |

| Pyridone | Gas Phase | +2.4 | No |

| Pyridinol | Water | +1.5 | No |

| Pyridone | Water | 0.0 | Yes |

Note: This table illustrates the typical shift in tautomeric equilibrium based on solvent polarity as predicted by computational methods. wayne.edu

In Silico Screening and Virtual Library Generation for Synthetic Design

The synthesis of novel and structurally complex molecules like 2-(1,1-Difluoroethyl)pyridin-4-ol is increasingly benefiting from theoretical and computational chemistry approaches. These in silico methods allow for the strategic design of synthetic pathways, the pre-screening of potential starting materials, and the generation of virtual libraries of related compounds, thereby accelerating research and development while minimizing resource expenditure.

For a target like 2-(1,1-Difluoroethyl)pyridin-4-ol, a computational retrosynthesis program would be initiated by inputting its structure. synthiaonline.com The software would then apply a set of expert-coded rules and algorithms to identify key bond disconnections. For instance, the bond between the pyridine ring and the difluoroethyl group, or the C-O bond of the hydroxyl group, would be prime candidates for disconnection. The program would then search its database for known reactions that could form these bonds, working backward until it identifies readily available starting materials. synthiaonline.com

Below is a hypothetical comparison of two potential retrosynthetic routes for 2-(1,1-Difluoroethyl)pyridin-4-ol, as might be generated by such software.

| Metric | Route A: Pyridine Ring Formation | Route B: Side-Chain Introduction |

| Key Disconnection | C-C and C-N bonds of the pyridine ring | C-C bond between pyridine and difluoroethyl group |

| Proposed Starting Materials | Diethyl malonate, 1,1-difluoroacetone, Ammonia | 4-Hydroxypyridine, Ethyl bromodifluoroacetate |

| Number of Steps | 4 | 3 |

| Predicted Overall Yield | 35% | 45% |

| Starting Material Cost | Low | Moderate |

| Complexity Score | 6.5 | 5.0 |

This table is illustrative and based on general principles of retrosynthetic analysis. The values are not derived from actual experimental data for this specific compound.

Beyond designing a single synthetic route, computational tools can be used to generate vast virtual libraries of analogues based on the 2-(1,1-Difluoroethyl)pyridin-4-ol scaffold. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov By defining specific points of variation on the core structure, researchers can computationally create thousands of related compounds.

For example, variations could be introduced at the following positions:

Substitution on the pyridine ring: Introducing other functional groups at different positions on the pyridine core.

Modification of the difluoroethyl group: Replacing it with other fluorinated or non-fluorinated alkyl chains.

Derivatization of the hydroxyl group: Converting it to ethers, esters, or other functional groups.

Fragment-based approaches, supported by reinforcement learning, can be employed to replace parts of the lead structure with fragments from a database to optimize desired properties. medium.com These virtual libraries can then be screened in silico for properties such as predicted biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity. researchgate.net This allows for the prioritization of a smaller, more promising set of compounds for actual synthesis and experimental testing. nih.gov

The following table illustrates a small, hypothetical virtual library based on the 2-(1,1-Difluoroethyl)pyridin-4-ol scaffold, along with computationally predicted properties.

| Compound ID | Structure | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Synthetic Feasibility Score (1-10) |

| DFP-001 | 2-(1,1-Difluoroethyl)pyridin-4-ol | 1.25 | 550 | 8.5 |

| DFP-002 | 5-Chloro-2-(1,1-difluoroethyl)pyridin-4-ol | 1.95 | 210 | 7.0 |

| DFP-003 | 2-(1,1-Difluoroethyl)-4-methoxypyridine | 2.10 | 150 | 9.0 |

| DFP-004 | 2-(Trifluoromethyl)pyridin-4-ol | 1.50 | 480 | 8.0 |

This table is for illustrative purposes. The predicted values are hypothetical and not based on experimental measurements.

The integration of these computational approaches provides a powerful framework for the efficient design and optimization of synthetic routes to novel compounds like 2-(1,1-Difluoroethyl)pyridin-4-ol and its analogues, significantly streamlining the discovery process. ijfans.org

Applications in Advanced Chemical Synthesis

2-(1,1-Difluoroethyl)pyridin-4-OL as a Key Building Block in Organic Synthesis

Fluorinated building blocks are foundational to modern medicinal chemistry, providing a reliable method for incorporating fluorine or fluoroalkyl groups into target structures. sigmaaldrich.comchemscene.com The use of such pre-fluorinated synthons is often more efficient and predictable than attempting to introduce fluorine in later synthetic stages. 2-(1,1-Difluoroethyl)pyridin-4-OL exemplifies this approach, offering a pyridine (B92270) scaffold already equipped with a 1,1-difluoroethyl substituent. This moiety is particularly interesting as the gem-difluoro group acts as a bioisostere for a carbonyl group or other polar functionalities, influencing the molecule's conformation and electronic properties.

The compound primarily exists as its pyridin-4-one tautomer, which provides multiple reactive sites for further chemical modification. This versatility allows chemists to employ it in a variety of synthetic strategies aimed at producing novel, high-value compounds.

Table 1: Physicochemical Properties and Identifiers for 2-(1,1-Difluoroethyl)pyridin-4-OL

| Property | Value |

|---|---|

| CAS Number | 1783722-86-0 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| SMILES | CC(C1=CC(=O)C=CN1)(F)F |

| MDL Number | MFCD27991573 |

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and agrochemicals. The synthesis of novel fluorinated heterocycles is a particularly active area of research. americanelements.com 2-(1,1-Difluoroethyl)pyridin-4-OL is an ideal precursor for this purpose. Its pyridin-4-one ring can undergo a variety of chemical transformations, including N-alkylation, N-arylation, and various coupling reactions at the ring's carbon positions.

For example, the hydroxyl group (in the pyridin-4-ol tautomer) or the N-H bond (in the pyridin-4-one tautomer) can be functionalized to build more complex heterocyclic systems. Dihydropyridone scaffolds, which are structurally related, are extensively used as precursors in the synthesis of bioactive molecules. mdpi.com The presence of the difluoroethyl group from the outset ensures that the resulting complex heterocycles are fluorinated at a specific, desired position, which is crucial for tuning their biological activity.

A primary application of building blocks like 2-(1,1-Difluoroethyl)pyridin-4-OL is in the construction of complex organic architectures, particularly for drug discovery. acs.org The introduction of gem-difluoro units can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, bioavailability, and binding affinity to target proteins. sigmaaldrich.com

By using 2-(1,1-Difluoroethyl)pyridin-4-OL, synthetic chemists can readily introduce the difluoroethyl-substituted pyridine motif into a larger molecular scaffold. The compound's reactive handles—the ketone/hydroxyl group and the pyridine ring itself—allow for its integration using standard synthetic methodologies like cross-coupling reactions, condensation reactions, or multi-component reactions. This modular approach is central to creating libraries of complex fluorinated compounds for biological screening. acs.org

Pyridine derivatives are not only components of bioactive molecules but also serve as the basis for important reagents and catalysts in organic synthesis. acs.org For instance, pyridine-based sulfonyl fluorides like PyFluor have been developed as stable and selective deoxyfluorination reagents. acs.org

Given this precedent, 2-(1,1-Difluoroethyl)pyridin-4-OL holds potential as a precursor for new classes of reagents. The pyridine nitrogen can be functionalized to create novel N-fluoro pyridinium (B92312) salts, a class of electrophilic fluorinating agents. Furthermore, the pyridine scaffold can act as a ligand for transition metals. By modifying the structure of 2-(1,1-Difluoroethyl)pyridin-4-OL, it is conceivable to develop new, specialized catalysts where the electronic properties are fine-tuned by the difluoroethyl group, potentially influencing the selectivity and reactivity of catalytic processes. chemscene.com

Table 2: Potential Synthetic Transformations of 2-(1,1-Difluoroethyl)pyridin-4-OL

| Reactive Site | Type of Reaction | Potential Application |

|---|---|---|

| Oxygen/Nitrogen of Pyridinone | O-Alkylation, N-Alkylation, Acylation | Synthesis of substituted heterocycles, protection/deprotection sequences. |

| Pyridine Ring C-H Bonds | Halogenation, Metalation, Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Attachment of aryl, alkyl, or other functional groups to build complex architectures. |

| Pyridine Nitrogen | Quaternization, Oxidation | Formation of pyridinium salts for reagent development or modification of electronic properties. |

| Entire Molecule as Ligand | Coordination with Transition Metals | Development of novel catalysts for organic transformations. |

Integration into Materials Science Research

The unique properties of organofluorine compounds extend beyond medicine into the realm of materials science. Fluorinated polymers and materials often exhibit exceptional thermal stability, chemical resistance, and specific optical or electronic properties.

Fluoropolymers are a major class of high-performance materials. sigmaaldrich.com The properties of these polymers are determined by the specific fluorinated monomers used in their synthesis. 2-(1,1-Difluoroethyl)pyridin-4-OL represents a potential functional monomer for creating novel fluorinated polymers.

Through chemical modification of its hydroxyl group into a polymerizable unit (such as an acrylate (B77674) or vinyl ether), the molecule could be incorporated into polymer chains via radical or other polymerization mechanisms. The rigid pyridine core and the polar difluoroethyl group would impart unique characteristics to the resulting polymer, distinguishing it from common fluoropolymers like polytetrafluoroethylene (PTFE).

The goal of modern materials science is often to create "functional materials" with properties tailored for specific applications, such as electronics, membranes, or coatings. Incorporating a specialized monomer like 2-(1,1-Difluoroethyl)pyridin-4-OL into a material is a strategy to achieve this.

The presence of the 1,1-difluoroethyl group can enhance the thermal stability and hydrophobicity of a material. The pyridine ring introduces a polar element that can influence properties like dielectric constant, refractive index, and adhesion. By strategically combining these features, researchers could develop new functional materials, such as specialized coatings with low surface energy, membranes with selective permeability, or advanced dielectrics for electronic components. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. The synthesis of pyridine (B92270) derivatives, including 2-(1,1-Difluoroethyl)pyridin-4-ol, is no exception to this trend. Researchers are actively pursuing more sustainable and environmentally benign synthetic routes that offer high efficiency and reduce waste.

One promising approach is the use of one-pot multicomponent reactions. nih.govresearchgate.net These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and shorter reaction times. researchgate.net For instance, a functional and environmentally green procedure for designing novel pyridine derivatives has been demonstrated through a one-pot, four-component reaction under microwave irradiation in ethanol. nih.govresearchgate.net This method has been shown to produce excellent yields (82%–94%) in a remarkably short time (2–7 minutes) with low processing costs. nih.govresearchgate.net

Microwave-assisted synthesis, recognized as a green chemistry tool, has proven advantageous in various organic syntheses. nih.govresearchgate.net It often leads to faster reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The development of such methodologies for the synthesis of 2-(1,1-Difluoroethyl)pyridin-4-ol and its analogs holds the potential to significantly reduce the environmental footprint of their production.

Furthermore, the use of plant extracts and other biological materials in "phytonanotechnology" or "green synthesis" is an emerging area with potential applications. mdpi.comnih.govresearchgate.net These methods utilize natural products as reducing and capping agents for the synthesis of nanoparticles and could inspire the development of novel, bio-based catalytic systems for constructing complex molecules like 2-(1,1-Difluoroethyl)pyridin-4-ol. mdpi.comnih.gov The principles of green chemistry, such as using environmentally benign solvents and non-toxic reagents, are central to these evolving synthetic strategies. nih.gov

Exploration of Uncharted Reactivity Modes and Novel Transformations

Beyond improving existing synthetic routes, a key area of future research lies in discovering new ways in which 2-(1,1-Difluoroethyl)pyridin-4-ol can react and be transformed into other valuable compounds. The unique electronic properties conferred by the difluoroethyl group and the inherent reactivity of the pyridin-4-ol core present a rich playground for chemical exploration.

Researchers are keen to explore novel transformations of pyridine derivatives. For example, new methods for the direct synthesis of pyridines from readily available amides and π-nucleophiles have been developed, offering a convergent and single-step procedure. acs.orgorganic-chemistry.orgnih.gov This approach, which avoids the need to isolate reactive intermediates, could be adapted to create a diverse range of substituted pyridines starting from precursors related to 2-(1,1-Difluoroethyl)pyridin-4-ol. acs.orgorganic-chemistry.org

The hetero-Diels-Alder reaction of oxazoles has also been revisited as a general and single-step access to polysubstituted 3-hydroxypyridine (B118123) scaffolds. researchgate.net This type of transformation could potentially be applied to precursors of 2-(1,1-Difluoroethyl)pyridin-4-ol to generate novel and structurally complex analogs.

Furthermore, the development of new catalytic systems is crucial for unlocking uncharted reactivity. For instance, novel copper(I) complexes have been synthesized and used in the S-arylation of thiols, demonstrating the potential of new catalysts to facilitate previously challenging transformations. mdpi.com Investigating the application of such catalysts to reactions involving 2-(1,1-Difluoroethyl)pyridin-4-ol could lead to the discovery of new and efficient methods for its functionalization. A novel one-pot procedure for the synthesis of 3,5-diaryl pyridines using benzamides as a nitrogen source under transition-metal-free conditions has also been reported, showcasing a new type of alkyne annulation protocol. mdpi.com

Advancements in High-Throughput Synthesis and Screening Technologies

To accelerate the discovery of new derivatives of 2-(1,1-Difluoroethyl)pyridin-4-ol with desired properties, high-throughput synthesis and screening (HTS) technologies are becoming indispensable. sigmaaldrich.com HTS allows for the rapid, parallel synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process. sigmaaldrich.com

Automated systems, including robotic plating systems and automated data analysis, are central to HTS. sigmaaldrich.com These technologies enable the efficient screening of numerous reaction conditions to find the ideal parameters for synthesizing new analogs of 2-(1,1-Difluoroethyl)pyridin-4-ol. For example, high-throughput screening kits are available for various cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are powerful tools for modifying pyridine rings. sigmaaldrich.com

The use of innovative tools like catalyst-coated glass beads (ChemBeads) facilitates the handling of sub-milligram quantities of solids in automated systems, making the screening process more efficient and less wasteful. sigmaaldrich.com By applying these high-throughput methodologies, researchers can rapidly explore the chemical space around 2-(1,1-Difluoroethyl)pyridin-4-ol, identifying new compounds with potentially enhanced biological activity or material properties.

Leveraging Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from molecular design to reaction prediction. researchgate.netresearchgate.net These powerful computational tools can analyze vast datasets of chemical information to identify patterns and make predictions, thereby guiding experimental work and accelerating discovery. researchgate.netkaist.ac.kr

In the context of 2-(1,1-Difluoroethyl)pyridin-4-ol, AI and ML can be employed in several ways:

Molecular Design: AI algorithms can be used to design novel analogs of 2-(1,1-Difluoroethyl)pyridin-4-ol with optimized properties. By learning from existing structure-activity relationship data, these models can propose new molecules that are more likely to be active and have desirable characteristics. For instance, AI has been used to design novel pyridine derivatives with potential antidiabetic and antiproliferative activities. nih.gov

Reaction Prediction: ML models are being developed to predict the outcomes of chemical reactions with increasing accuracy. kaist.ac.kr These models can help chemists to identify the most promising synthetic routes and reaction conditions for synthesizing new derivatives of 2-(1,1-Difluoroethyl)pyridin-4-ol, saving time and resources. kaist.ac.krnih.gov Some models can even predict reaction yields based on real-time sensor data. nih.govchemrxiv.org

Retrosynthesis Planning: AI-powered tools can assist in planning the synthesis of complex molecules by working backward from the target structure to identify potential starting materials and reaction steps. researchgate.netnih.gov This can be particularly useful for designing efficient and practical syntheses of novel analogs of 2-(1,1-Difluoroethyl)pyridin-4-ol.

Mechanistic Insight: Deep learning models are being developed to provide insights into reaction mechanisms by capturing details of electron flow. arxiv.org This can lead to a deeper understanding of the reactivity of molecules like 2-(1,1-Difluoroethyl)pyridin-4-ol and facilitate the design of new and more efficient transformations.

The synergy between AI and chemistry promises to accelerate the pace of innovation in the study of 2-(1,1-Difluoroethyl)pyridin-4-ol and other important chemical compounds. researchgate.netrsc.org

Q & A

Q. What are the established synthetic routes for 2-(1,1-Difluoroethyl)pyridin-4-OL, and what factors influence reaction yields?

The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution or fluorination reactions. For 2-(1,1-Difluoroethyl)pyridin-4-OL, key steps include:

- Fluoroalkylation : Introducing the difluoroethyl group via reagents like 1,1-difluoroethyl iodide under basic conditions, leveraging the electron-withdrawing nature of fluorine to stabilize intermediates .

- Hydroxyl Group Protection : Temporary protection of the pyridin-4-ol hydroxyl group (e.g., using silyl ethers) to prevent side reactions during fluorination .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by steric hindrance from the difluoroethyl group and competing hydrolysis pathways .

Q. How can the physicochemical properties of 2-(1,1-Difluoroethyl)pyridin-4-OL be characterized using modern analytical techniques?

- Structural Elucidation : High-resolution NMR (¹H, ¹³C, ¹⁹F) identifies fluorine coupling patterns and confirms regiochemistry. For example, ¹⁹F NMR can distinguish between geminal and vicinal fluorine environments .

- Spectroscopic Analysis : FT-IR detects hydroxyl and C-F stretching vibrations (~3200 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

- Chromatographic Purity : HPLC or UPLC with UV detection quantifies impurities, critical for biological studies .

- Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures, relevant for storage and handling .

Advanced Research Questions

Q. How do electronic effects of the 1,1-difluoroethyl group influence the regioselectivity of reactions involving 2-(1,1-Difluoroethyl)pyridin-4-OL?

The electron-withdrawing difluoroethyl group increases electrophilicity at the pyridine ring’s 2-position, directing nucleophilic attacks (e.g., amination, halogenation) to the 3- or 5-positions. Computational studies (DFT) can map electron density distributions, while experimental validation via kinetic isotopic effects (KIEs) quantifies substituent impacts . For example, fluorinated analogs show reduced reactivity in SNAr reactions compared to non-fluorinated derivatives due to decreased ring activation .

Q. What strategies can resolve contradictions in reported biological activities of 2-(1,1-Difluoroethyl)pyridin-4-OL derivatives across different studies?

- Systematic Substituent Variation : Modify the pyridine ring’s substituents (e.g., replacing -OH with -OCH₃) to isolate electronic vs. steric effects .

- Dose-Response Profiling : Compare IC₅₀ values across cell lines to identify context-dependent activity, as seen in fluorinated pyrazolo[3,4-d]pyrimidines .

- Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to reconcile disparate datasets, accounting for variables like solvent polarity or assay protocols .

Q. How can computational chemistry predict the metabolic pathways of 2-(1,1-Difluoroethyl)pyridin-4-OL, and what experimental validations are required?

- In Silico Metabolism Prediction : Tools like ADMET Predictor or GLORY identify likely Phase I/II metabolism sites (e.g., hydroxylation at the pyridine ring or defluorination) .

- Experimental Validation : Radiolabeled (¹⁴C or ¹⁸F) analogs tracked via LC-MS/MS in hepatocyte incubations confirm predicted metabolites .

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

Q. What advanced techniques are used to study the adsorption behavior of 2-(1,1-Difluoroethyl)pyridin-4-OL on catalytic surfaces?

- Microspectroscopic Imaging : Surface-enhanced Raman spectroscopy (SERS) maps adsorption sites on metal-organic frameworks (MOFs), revealing preferential binding via the hydroxyl group .

- Kinetic Modeling : Langmuir isotherms quantify adsorption capacities under varying pH and temperature conditions .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。